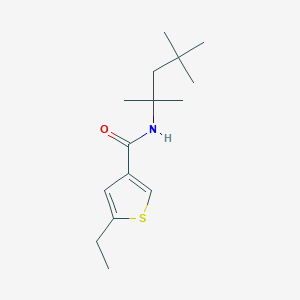![molecular formula C22H24N2O2S B4265104 N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265104.png)
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
Übersicht
Beschreibung
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as LMTX and is a member of the thiazolylbenzamide class of compounds. In
Wirkmechanismus
LMTX binds to tau protein and stabilizes its structure, preventing its aggregation into neurofibrillary tangles. LMTX also promotes the clearance of tau protein from the brain by enhancing the activity of microglia, which are immune cells that remove damaged or abnormal proteins. LMTX has been shown to reduce the levels of soluble and insoluble tau protein in the brain, which is a promising therapeutic target for neurological disorders.
Biochemical and Physiological Effects:
LMTX has been shown to have a favorable safety profile in animal studies and clinical trials. It is well-tolerated and does not produce significant side effects. LMTX has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its therapeutic effects. LMTX has been shown to improve cognitive function, reduce neuroinflammation, and prevent neuronal loss in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
LMTX has several advantages for lab experiments, including its stability, solubility, and specificity for tau protein. LMTX can be easily synthesized and purified, making it a cost-effective compound for research. However, LMTX has some limitations for lab experiments, including its low potency and selectivity for tau protein. LMTX may also have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on LMTX, including the optimization of its chemical structure to improve its potency and selectivity for tau protein. The development of LMTX derivatives with enhanced blood-brain barrier penetration and pharmacokinetic properties could also improve its therapeutic potential. The combination of LMTX with other drugs that target different aspects of neurodegenerative diseases could also be explored. Finally, the translation of LMTX research into clinical trials for the treatment of neurological disorders could be a promising avenue for future research.
Wissenschaftliche Forschungsanwendungen
LMTX has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and frontotemporal dementia. LMTX has been shown to inhibit the aggregation of tau protein, which is a hallmark of these disorders. Tau protein aggregation leads to the formation of neurofibrillary tangles, which are associated with neuronal dysfunction and cell death. LMTX has been shown to reduce the formation of neurofibrillary tangles and improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-5-12-26-19-10-8-17(9-11-19)21(25)24-22-23-20(16(4)27-22)18-7-6-14(2)15(3)13-18/h6-11,13H,5,12H2,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSFHSQNADQZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-benzyl-2-{[(2-nitrophenyl)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4265021.png)


![N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265032.png)


![N-(3-chlorophenyl)-2-[(3-chlorophenyl)amino]-2,2-diphenylacetamide](/img/structure/B4265049.png)
![5-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265056.png)
![2-({[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4265064.png)
![6-({[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4265069.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide](/img/structure/B4265100.png)
![6-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265113.png)
![6-isopropyl-2-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265121.png)
![diethyl 2,2'-[(1-oxo-2,2-diphenyl-1,2-ethanediyl)diimino]bis(6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B4265129.png)